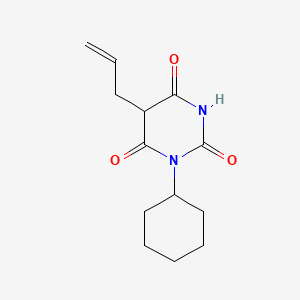
5-Allyl-1-cyclohexylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-1-cyclohexylbarbituric acid is a derivative of barbituric acid, which is known for its applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1-cyclohexylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with allyl bromide and cyclohexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-1-cyclohexylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction could produce saturated barbituric acid derivatives.
Applications De Recherche Scientifique
5-Allyl-1-cyclohexylbarbituric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Allyl-1-cyclohexylbarbituric acid involves its interaction with various molecular targets. In medicinal applications, it may act on the central nervous system by modulating the activity of neurotransmitter receptors. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
5-Allylbarbituric acid: A simpler derivative with only an allyl group attached.
1-Cyclohexylbarbituric acid: A derivative with only a cyclohexyl group attached.
Uniqueness
5-Allyl-1-cyclohexylbarbituric acid is unique due to the presence of both allyl and cyclohexyl groups, which confer distinct chemical properties and potential applications. This dual substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
890-05-1 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-cyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2,9-10H,1,3-8H2,(H,14,16,18) |
Clé InChI |
SVSSSJKOKJHAFF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















